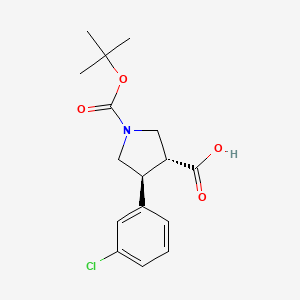

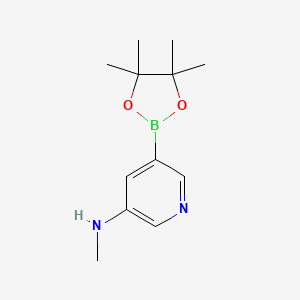

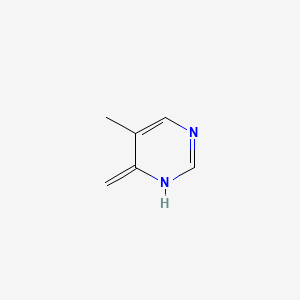

![molecular formula C10H10BrNO2 B594753 7-bromo-4,4-dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one CAS No. 1245643-21-3](/img/structure/B594753.png)

7-bromo-4,4-dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one

Descripción general

Descripción

“7-bromo-4,4-dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one” is a chemical compound with the molecular formula C10H10BrNO2 . It is a solid substance at room temperature .

Synthesis Analysis

The synthesis of this compound involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol catalyzed by acetic acid . The structures of the synthesized compounds are confirmed by 1H NMR, 13C NMR, and mass spectra .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a benzoxazinone core, which is a bicyclic system containing a benzene ring fused to a 1,3-oxazine ring . The compound also contains bromine and methyl groups attached to the benzoxazinone core .Chemical Reactions Analysis

The chemical reactions involving this compound are characterized by the regioselective synthesis of 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one linked isoxazole hybrids via a copper(I) catalyzed one-pot reaction . The yield of these reactions is typically around 88% .Physical And Chemical Properties Analysis

This compound has a boiling point of 258℃ and a density of 1.468 . It is a solid at room temperature and should be stored in a dry, sealed environment .Aplicaciones Científicas De Investigación

Platelet Aggregation Inhibition

One significant application involves the synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors. These derivatives have shown potential in inhibiting ADP-induced platelet aggregation, demonstrating their relevance in the development of novel therapeutic agents for preventing thrombotic diseases (Xiao Tian et al., 2012).

Stereochemical Non-Rigidity Study

The compound's derivatives have also been involved in studies related to stereochemical non-rigidity. For instance, bis[(2,2-dimethyl-4-oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)methyl]dichlorosilane and -germane were synthesized to study their stereodynamic behavior in solution, showcasing the complex chemical behavior of oxazin derivatives (Vad. V. Negrebetsky et al., 2015).

Microwave-Mediated Synthesis

Moreover, microwave-mediated synthesis of novel heterocycles containing oxazine moiety has been explored, demonstrating the efficiency of modern synthetic techniques in creating complex molecules for various applications, including potentially pharmacological ones (V. Dabholkar & S. Mishra, 2006).

Anticancer Activity

The anticancer activity of 7-substituted 5H-pyrrolo[1,2-a][3,1]benzoxazin-5-one derivatives against human cancer cell lines highlights the potential therapeutic applications of these compounds. Such studies contribute to the understanding of structure-activity relationships necessary for drug development (M. Badolato et al., 2017).

BET Inhibition for Prostate Cancer

Additionally, the design and synthesis of 2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as selective bromodomain containing protein 4 (BRD4) inhibitors for the treatment of prostate cancer demonstrate the compound's relevance in targeting specific proteins associated with cancer progression (Qiu-ping Xiang et al., 2018).

Pd-Catalyzed Carbonylative Synthesis

The Pd-catalyzed carbonylative synthesis of 4H-benzo[d][1,3]oxazin-4-one derivatives using benzene-1,3,5-triyl triformate as the CO source illustrates the versatility of this compound in synthetic organic chemistry, enabling the construction of complex molecules without the use of toxic and flammable CO gas (Yan Zheng et al., 2021).

Mecanismo De Acción

Safety and Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Direcciones Futuras

Propiedades

IUPAC Name |

7-bromo-4,4-dimethyl-1H-3,1-benzoxazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO2/c1-10(2)7-4-3-6(11)5-8(7)12-9(13)14-10/h3-5H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STVSVQWHHDPUEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=C(C=C2)Br)NC(=O)O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-bromo-4,4-dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

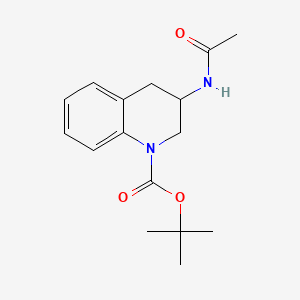

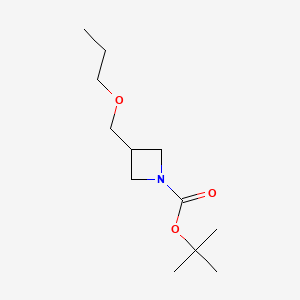

![3H-[1,2,4]Triazepino[2,3-a]benzimidazol-4(5H)-one](/img/structure/B594684.png)